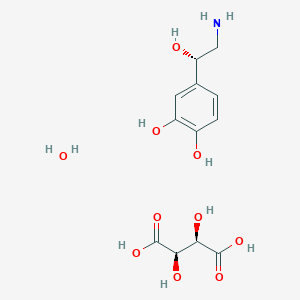
2-Hydroxyalmotriptan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyalmotriptan is a chemical compound with the molecular formula C17H25N3O3S and a molecular weight of 351.47 g/mol . It is a derivative of Almotriptan, a selective serotonin receptor agonist used primarily in the treatment of migraines . The compound is characterized by its stringent regulatory standards, making it essential for various analytical applications .
Aplicaciones Científicas De Investigación
2-Hydroxyalmotriptan has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material for analytical method development and validation.
Biology: The compound is studied for its interactions with various biological targets, particularly serotonin receptors.
Medicine: As a derivative of Almotriptan, it is investigated for its potential therapeutic effects in treating migraines and other neurological conditions.
Industry: The compound is used in the quality control of Almotriptan production, ensuring the consistency and purity of the final product
Mecanismo De Acción
While specific information about the mechanism of action of 2-Hydroxyalmotriptan is not available, Almotriptan, from which this compound is derived, is known to be a selective 5-HT1B/1D receptor agonist . It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and stopping the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Métodos De Preparación
The synthesis of 2-Hydroxyalmotriptan involves multiple steps, starting from AlmotriptanThis process requires specific reaction conditions, including the use of appropriate reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods for this compound are designed to meet regulatory standards, ensuring the compound’s suitability for analytical method development, method validation, and quality control .
Análisis De Reacciones Químicas
2-Hydroxyalmotriptan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
2-Hydroxyalmotriptan is unique due to the presence of the hydroxyl group at the second position of the indole ring. This structural modification distinguishes it from other Almotriptan derivatives and influences its chemical and pharmacological properties. Similar compounds include:
Almotriptan: The parent compound, used primarily for migraine treatment.
Spiro Almotriptan: Another derivative with a different substitution pattern.
Gamma-Aminobutyric Acid Almotriptan: A compound with additional functional groups influencing its activity.
These compounds share a common core structure but differ in their functional groups and pharmacological profiles, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
1309457-19-9 |
|---|---|
Fórmula molecular |
C17H25N3O3S |
Peso molecular |
351.47 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
3-[2-(Dimethylamino)ethyl]-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-Indol-2-ol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


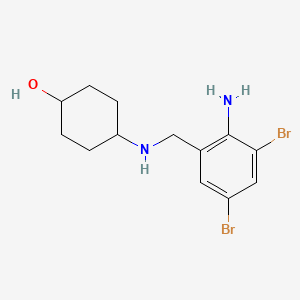
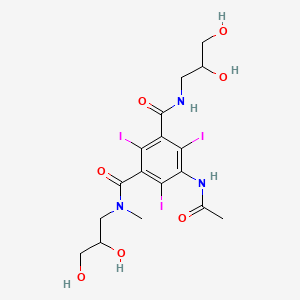
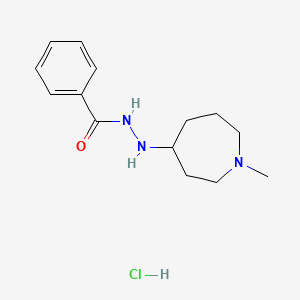

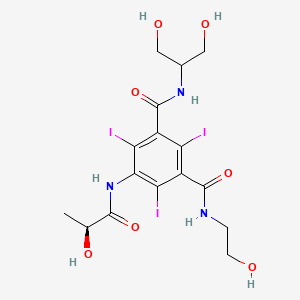
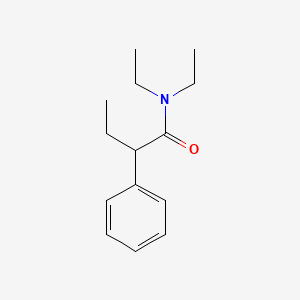
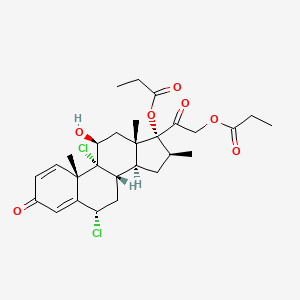
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
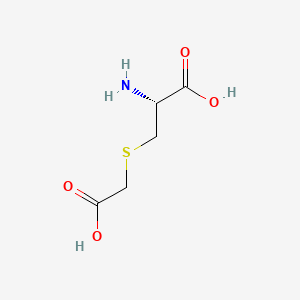
![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)
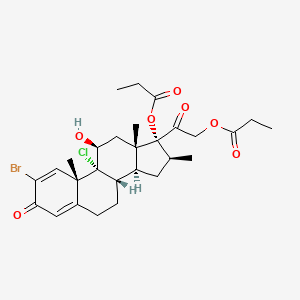
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
